molecular formula C12H16 B14705409 1-Methyl-4-(3-methylbut-2-en-2-yl)benzene CAS No. 25570-44-9

1-Methyl-4-(3-methylbut-2-en-2-yl)benzene

Cat. No.: B14705409
CAS No.: 25570-44-9
M. Wt: 160.25 g/mol
InChI Key: RUUYIWFWZNTQJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(3-methylbut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with isoprene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to optimize the efficiency and scalability of the production. The use of catalysts and precise control of reaction parameters are crucial to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-methylbut-2-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of this compound oxide or corresponding carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methyl-4-(3-methylbut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(3-methylbut-2-en-2-yl)benzene can be compared with other similar compounds such as:

    Styrene: Lacks the additional methyl and isoprene groups, making it less complex.

    α-Methylstyrene: Similar structure but with a different substitution pattern.

    β-Methylstyrene: Another isomer with distinct chemical properties.

Properties

CAS No.

25570-44-9

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-4-(3-methylbut-2-en-2-yl)benzene

InChI

InChI=1S/C12H16/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-8H,1-4H3

InChI Key

RUUYIWFWZNTQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)C)C

Origin of Product

United States

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